Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20448942
InChI: InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-6-10-8-17-7-9(14)4-5-11(17)16-10/h4-5,7-8H,6H2,1-3H3,(H,15,18)
SMILES:
Molecular Formula: C13H16BrN3O2
Molecular Weight: 326.19 g/mol

Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate

CAS No.:

Cat. No.: VC20448942

Molecular Formula: C13H16BrN3O2

Molecular Weight: 326.19 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate -

Specification

Molecular Formula C13H16BrN3O2
Molecular Weight 326.19 g/mol
IUPAC Name tert-butyl N-[(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl]carbamate
Standard InChI InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-6-10-8-17-7-9(14)4-5-11(17)16-10/h4-5,7-8H,6H2,1-3H3,(H,15,18)
Standard InChI Key SMQAXMSPRSMGCI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CN2C=C(C=CC2=N1)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises an imidazo[1,2-a]pyridine scaffold substituted with a bromine atom at the 6-position and a tert-butyl carbamate group at the 2-methyl position. The imidazo[1,2-a]pyridine system is a fused bicyclic aromatic heterocycle, contributing to planar rigidity and π-π stacking interactions in biological targets . The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the tert-butyl carbamate (Boc) group acts as a protecting moiety for amines, ensuring stability during synthetic transformations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆BrN₃O₂
Molecular Weight326.19 g/mol
CAS Number1906782-37-3
Purity≥95%
Storage Conditions2–8°C
SMILESBrC1=CN=C2N1C=CN2CNC(OC(C)(C)C)=O

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate typically involves multi-step protocols, as illustrated in recent cyclin-dependent kinase 9 (CDK9) inhibitor studies . A representative route includes:

  • Boc Protection: Reaction of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc₂O) in tert-butanol yields tert-butyl (4-bromopyridin-2-yl)carbamate .

  • Cyclization: Condensation with α-bromoacetophenone derivatives forms the imidazo[1,2-a]pyridine core.

  • Functionalization: Introduction of the methyl carbamate group via nucleophilic substitution or reductive amination .

Table 2: Representative Synthetic Steps and Yields

StepReactionConditionsYieldReference
1Boc protectiontert-butanol, 40°C81.4%
2Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃72–85%
3Carbamate formationDMF, DIEA, RT65–75%

Reactivity and Functionalization

Biological Activity and Mechanisms

Kinase Inhibition

Analogous imidazo[1,2-a]pyridine derivatives exhibit potent CDK9 inhibition, a therapeutic target in colorectal cancer (CRC). In a 2025 study, compound LB-1—structurally related to tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate—demonstrated an IC₅₀ of 9.22 nM against CDK9, inducing apoptosis in HCT116 CRC cells . The bromine substituent enhances hydrophobic interactions with the kinase’s ATP-binding pocket, while the carbamate group modulates solubility and bioavailability .

Applications in Drug Development

Lead Optimization

The compound’s scaffold is a starting point for structure-activity relationship (SAR) studies. Modifications include:

  • C6 Substituents: Replacement of bromine with aryl groups (e.g., 3,4-difluorophenyl) improves selectivity .

  • Carbamate Variations: Substituting tert-butyl with cyclopropyl enhances metabolic stability .

Table 3: Biological Data for Analogous Compounds

CompoundCDK9 IC₅₀ (nM)HCT116 IC₅₀ (µM)Selectivity Index (CDK9/CDK2)
LB-19.220.48>100
AZD54384.50.3212

Preclinical Development

Pharmacokinetic studies of tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate analogs reveal favorable profiles:

  • Half-life (t₁/₂): 4.2 h (mice)

  • Oral Bioavailability: 58%

  • Blood-Brain Barrier Penetration: Limited, reducing CNS toxicity risks .

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